

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dinitrobenzaldehyde

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Compound of Interest

Compound Name: 2,6-Dinitrobenzaldehyde

Cat. No.: B1206409

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the key spectroscopic data for **2,6-Dinitrobenzaldehyde** ($C_7H_4N_2O_5$), a significant intermediate in various chemical syntheses.^[1] The information is presented to facilitate research and development applications.

Chemical Structure and Properties

- IUPAC Name: **2,6-dinitrobenzaldehyde**^[2]
- Molecular Formula: $C_7H_4N_2O_5$ ^[2]
- Molecular Weight: 196.12 g/mol ^[2]
- CAS Number: 606-31-5^[2]
- Appearance: Fine deep yellow crystals.^[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for **2,6-Dinitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
<p>Data not explicitly found in search results for 2,6-Dinitrobenzaldehyde. A representative spectrum would typically show signals for the aldehydic proton and the aromatic protons.</p>				

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Specific peak assignments for 2,6-Dinitrobenzaldehyde were not available in the provided search results. A typical spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, and the other aromatic carbons.	

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Peak Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak data was not detailed in the search results. A typical IR spectrum would exhibit characteristic peaks for C=O (aldehyde), C-H (aromatic and aldehyde), and N-O (nitro group) stretching.	

Mass Spectrometry (MS)

Table 4: GC-MS Data

Property	Value
Top Peak (m/z)	75[2]
2nd Highest Peak (m/z)	92[2]
3rd Highest Peak (m/z)	30[2]

Experimental Protocols

The methodologies described below are based on standard practices for the acquisition of spectroscopic data for organic compounds like **2,6-Dinitrobenzaldehyde**.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2,6-Dinitrobenzaldehyde** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or a Varian A-60D, is used for analysis.[2][3]
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of ^{13}C .[\[3\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[3\]](#)

IR Spectroscopy Protocol

- Sample Preparation (KBr Wafer Technique):
 - A small amount of **2,6-Dinitrobenzaldehyde** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[2\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of the empty sample chamber is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

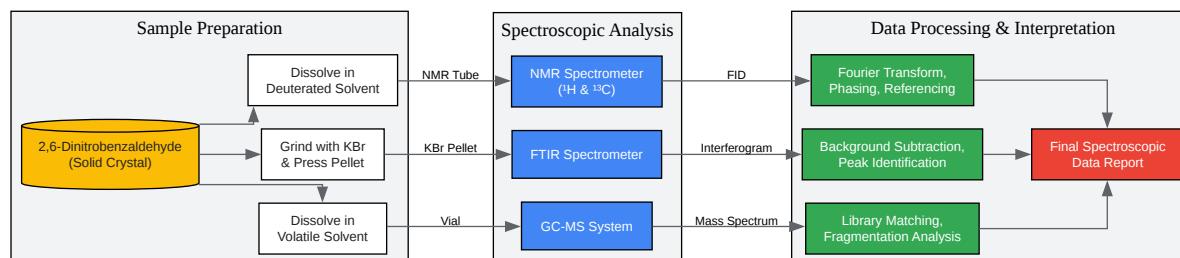
Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: A dilute solution of **2,6-Dinitrobenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
- Data Acquisition:
 - The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

- As the compound elutes from the GC column, it enters the MS ion source (e.g., Electron Ionization - EI).
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- Data Processing: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed. The fragmentation pattern provides structural information and a "fingerprint" for the compound. The NIST library can be used for spectral matching.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,6-Dinitrobenzaldehyde**.



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Caption: General workflow for spectroscopic analysis of **2,6-Dinitrobenzaldehyde**.

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References

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